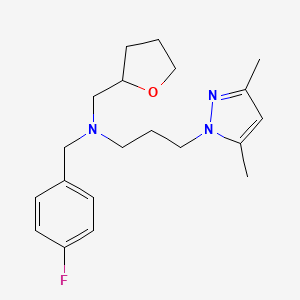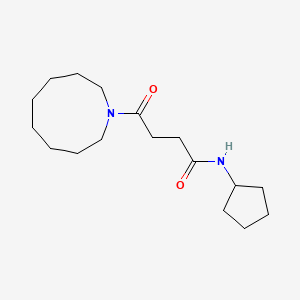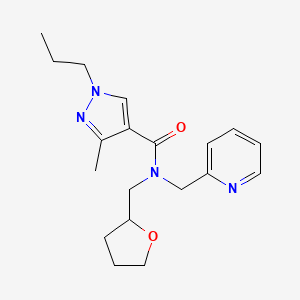![molecular formula C21H23N3O B5905408 N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B5905408.png)
N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine, also known as MPPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPA is a small molecule that has shown promising results in various studies, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine is not fully understood, but it has been suggested that it may act through multiple pathways. N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress, which are involved in the pathogenesis of various diseases. N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has also been shown to enhance the expression of neurotrophic factors, which promote the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine in lab experiments is its small molecular size, which allows for easy permeability across cell membranes and blood-brain barrier. N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine. One direction is to further investigate the mechanism of action of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine and its potential interactions with other signaling pathways. Another direction is to explore the potential therapeutic applications of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine in other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing novel formulations of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine involves a multistep process that includes the reaction of 2-methoxybenzaldehyde with pyrrole-2-carboxaldehyde, followed by the reaction of the resulting compound with propargylamine. The final step involves the reaction of the intermediate compound with pyridine-3-carbaldehyde, resulting in the formation of N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to reduce amyloid-beta levels and improve cognitive function. In Parkinson's disease research, N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(1-pyridin-3-ylpyrrol-2-yl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-13-23(16-18-8-4-5-11-21(18)25-2)17-20-10-7-14-24(20)19-9-6-12-22-15-19/h3-12,14-15H,1,13,16-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVMJUWVBDKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC=C)CC2=CC=CN2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5905331.png)
![2-(2-methyl-3-{[(4-pyridin-2-ylbutyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5905341.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5905342.png)

![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)
![N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide](/img/structure/B5905382.png)

![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)

![{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905417.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5905422.png)
